![molecular formula C17H12FN3O4 B2767875 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 921900-28-9](/img/structure/B2767875.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds, particularly in pharmaceuticals and agrochemicals . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of a fluorophenyl group indicates that the compound may have unique properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole moiety, oxadiazole ring, and fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, and the fluorophenyl group might undergo reactions at the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Anticonvulsant Evaluation
Research on related indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown promising anticonvulsant activities. A study by Nath et al. (2021) in the Journal of Molecular Structure discusses the synthesis, design, and evaluation of certain compounds for their anticonvulsant properties using various models. The findings revealed that certain derivatives exhibited significant anticonvulsant activity, highlighting the potential of these compounds in developing new anticonvulsant drugs. This research underscores the importance of structural design in pharmacophores for enhancing biological activity (Nath et al., 2021).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Another study by Stec et al. (2011) in the Journal of Medicinal Chemistry explores the structure-activity relationships of dual inhibitors of PI3K and mTOR, critical targets in cancer therapy. The research delves into modifying the chemical structure to improve metabolic stability, demonstrating the compound's efficacy in vitro and in vivo while addressing metabolic deacetylation issues. This indicates the compound's utility in cancer treatment strategies and the importance of heterocyclic analogs in medicinal chemistry (Stec et al., 2011).
Antimicrobial and Hemolytic Agents
A study on the synthesis of N-substituted derivatives of certain acetamides with potential antimicrobial and hemolytic activity has been reported by Rehman et al. (2016) in the Pakistan Journal of Pharmaceutical Sciences. This research highlights the synthesis process and the evaluation of these derivatives for their activity against microbial species, suggesting their possible application as antimicrobial agents. The study provides insights into the antimicrobial potential of these compounds and their toxicity profile, which is crucial for further development (Rehman et al., 2016).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) in the European Journal of Medicinal Chemistry discuss the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. Their findings indicate that certain derivatives show promising inhibitory effects against Src kinase, a protein involved in the progression of cancer, as well as anticancer activities against various cancer cell lines. This research underscores the therapeutic potential of these derivatives in cancer treatment (Fallah-Tafti et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)7-15(22)19-17-21-20-16(25-17)11-3-6-13-14(8-11)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSNXNNPZBTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
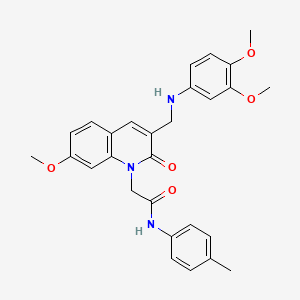
![8-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2767793.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2767801.png)

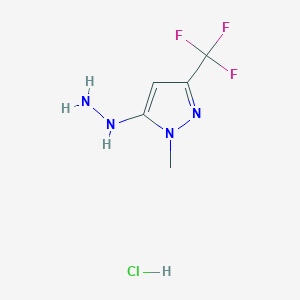

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)
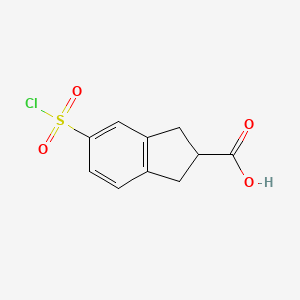
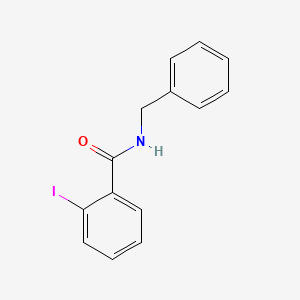

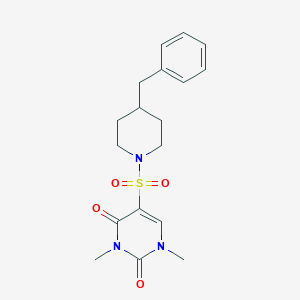
amine hydrochloride](/img/structure/B2767814.png)
